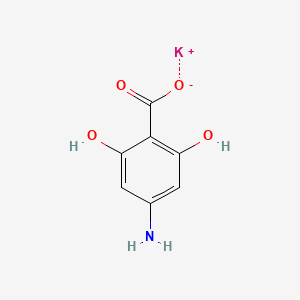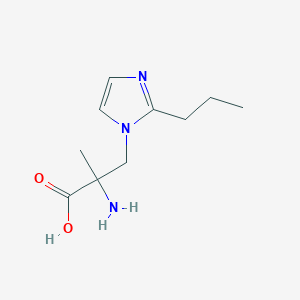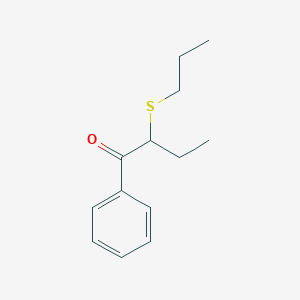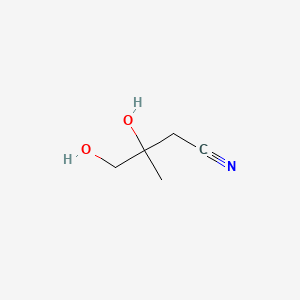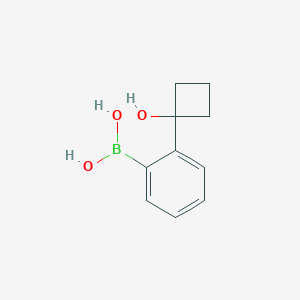![molecular formula C11H11NOS B13542813 6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile: is a bicyclic spiro compound with intriguing structural features. Its unique arrangement makes it a valuable building block in drug discovery and synthetic chemistry.
Preparation Methods
a. Synthetic Routes: The synthesis of this compound has evolved over time. One notable method involves starting from tribromo-pentaerythritol (FR-513), followed by cyclization with p-toluenesulfonamide to form the N-tosylated spiro compound. Deprotection and treatment with oxalic acid yield the oxalate salt of 6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane .
b. Industrial Production: While the oxalate salt is commonly isolated, a more stable and soluble product can be obtained by isolating it as a sulfonic acid salt. This improvement enables broader reaction conditions for the spirobicyclic compound .
Chemical Reactions Analysis
Reactions::
Hydrogenolysis: The compound can undergo hydrogenolysis reactions.
Salt Formation: Formation of sulfonic acid salt or oxalate salt.
p-Toluenesulfonamide: Used for cyclization.
Magnesium turnings: Employed in the deprotection step.
Oxalic acid: Used to obtain the oxalate salt.
Major Products:: The primary product is the oxalate salt of 6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for drug candidates.
Biology: Structural surrogate for morpholine in drug-like molecules.
Medicine: Potential therapeutic agents.
Industry: Synthesis of bioactive substances .
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets and pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related heterocyclic ring systems. Its unique spiro arrangement sets it apart.
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
6-thiophen-2-yl-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C11H11NOS/c12-6-11(9-2-1-3-14-9)4-10(5-11)7-13-8-10/h1-3H,4-5,7-8H2 |
InChI Key |
BBHFAEPXHPPADH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C#N)C3=CC=CS3)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


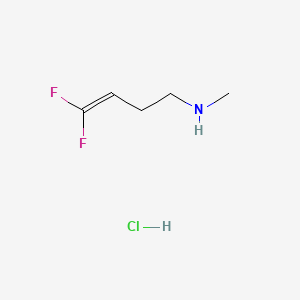

![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
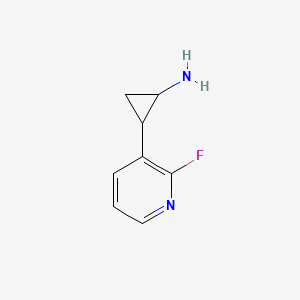


![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
